Erbium tetraoxide vanadium

High-Pressure Physics Crystallography Equation of State

ErVO4's zircon-to-scheelite transition at 8.2 GPa—25% higher than TbVO4/DyVO4—provides a wider pressure regime for diamond anvil cell experiments, reducing noise. Its paramagnetic state below 0.4 K eliminates magnetic interference in quantum devices, unlike GdVO4 (2.5 K). For high-temperature deNOx catalysts, ErVO4 preserves anatase TiO₂ up to 800°C, preventing support failure. As a CMC interphase, its lower elastic constants enhance crack deflection. Choose ErVO4 where generic substitution fails.

Molecular Formula ErO4V
Molecular Weight 282.20 g/mol
CAS No. 13596-17-3
Cat. No. B12651575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium tetraoxide vanadium
CAS13596-17-3
Molecular FormulaErO4V
Molecular Weight282.20 g/mol
Structural Identifiers
SMILES[O-][V](=O)([O-])[O-].[Er+3]
InChIInChI=1S/Er.4O.V/q+3;;3*-1;
InChIKeyVHHVCRFBMSCXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Tetraoxide Vanadium (ErVO4) for Advanced Research: An Evidence-Based Procurement Guide


Erbium tetraoxide vanadium (CAS 13596-17-3), also identified as erbium orthovanadate (ErVO4), is a rare-earth mixed-metal oxide crystallizing in the tetragonal zircon-type structure (space group I41/amd) [1]. It belongs to the RVO4 series of compounds, which are investigated for their tunable magnetic, optical, photocatalytic, and structural properties [2]. While often grouped with its rare-earth vanadate analogs, the specific 4f-electron configuration of Er³⁺ results in quantifiable differences in phase stability, magnetic ordering, and catalytic function that preclude generic interchange with other members of the series. This guide provides the specific quantitative evidence needed to justify its selection in research and industrial applications.

Why ErVO4 Cannot Be Generically Substituted: A Quantitative Stability and Performance Analysis


The common practice of substituting one rare-earth vanadate for another based on cost or availability ignores critical, quantifiable divergences in their physical properties. ErVO4 exhibits a significantly higher pressure-induced phase transition threshold (8.2 GPa at 293 K) compared to its frequently considered alternatives TbVO4 (6.6 GPa) and DyVO4 (6.5 GPa) [1][2]. Conversely, its magnetic ordering temperature is demonstrably lower (below 0.4 K) than that of GdVO4 (2.5 K) or DyVO4 (3.0 K), which directly impacts low-temperature magnetic applications [3][4]. These are not marginal differences but fundamental distinctions in energy landscapes, meaning an ErVO4 crystal cannot serve as a structural or functional proxy for another RVO4 compound. The following evidence details the exact experimental conditions and quantitative discrepancies that must be considered during procurement and experimental design.

Quantitative Evidence Guide: Why Select Erbium Tetraoxide Vanadium (ErVO4) Over Analogs?


Superior Pressure Stability: ErVO4 Zircon-Scheelite Phase Transition vs. TbVO4 and DyVO4

ErVO4 demonstrates a significantly higher pressure threshold for the critical zircon-to-scheelite structural phase transition. This is measured at 8.2 GPa at 293 K and 7.5 GPa at 693 K [1]. In direct comparison, TbVO4 and DyVO4 transition at lower pressures of 6.6 ± 0.6 GPa and 6.5 ± 0.3 GPa, respectively, at room temperature [2]. This 25% higher transition pressure indicates a more stable tetragonal lattice in ErVO4, making it the preferred choice for high-pressure experimental environments where structural integrity is paramount.

High-Pressure Physics Crystallography Equation of State

Lowest Magnetic Ordering Temperature Among the RVO4 Series

The magnetic ordering temperature of ErVO4 is known to be below 0.4 K, classifying it as a paramagnet down to millikelvin temperatures [1]. In contrast, other rare-earth vanadates exhibit significantly higher ordering temperatures: GdVO4 orders magnetically at 2.5 K and DyVO4 at 3.0 K [2][3]. This extreme low-temperature paramagnetism makes ErVO4 uniquely suitable for applications like adiabatic demagnetization refrigeration or studies in the quantum-critical regime where magnetic noise from the host lattice must be minimized.

Cryogenics Magnetism Low-Temperature Physics

Enhanced Thermal Stability in Selective Catalytic Reduction (SCR) of NOx

In the context of NH3-SCR catalysts, the incorporation of erbium vanadate (ErVO4) is quantitatively proven to enhance thermal stability up to 800 °C by preventing the anatase-to-rutile phase transformation of the TiO2-based support [1]. Pure iron vanadate (FeVO4), a highly active low-temperature catalyst, suffers catastrophic deactivation after thermal aging due to this same rutile formation and consequent surface area collapse [1]. A mixed FexEr1−xVO4 with x = 0.5 represents the optimal balance, maintaining catalytic activity while leveraging ErVO4's stabilizing effect.

Catalysis Emission Control Materials Stability

Lower Elastic Constants Compared to Isostructural Silicates and Phosphates

Brillouin scattering measurements reveal that the room-temperature elastic constants of ErVO4 are considerably smaller than those of its isostructural silicate and phosphate analogs [1]. This indicates a generally 'less-rigid' crystalline lattice and weaker metal-oxygen bond-strength within the RVO4 family. This property is specifically of interest for applications where ErVO4 functions as a compliant interphase component in toughened oxide ceramic composites, where a mismatch in elastic modulus between the matrix and the reinforcing phase facilitates crack deflection and energy dissipation.

Ceramic Matrix Composites Mechanical Properties Interphase Design

Best Application Scenarios for Erbium Tetraoxide Vanadium (ErVO4) Based on Proven Differentiation


High-Pressure Synchrotron Studies Requiring a Stable Host Matrix

In diamond anvil cell experiments on deep-Earth mineral physics or high-energy-density materials, ErVO4 is the superior choice as a pressure-transmitting medium or a model compound for structural analogues. Its zircon-to-scheelite phase transition at 8.2 GPa is 25% higher than that of TbVO4 or DyVO4, providing a wider pressure regime for unambiguous characterization of other samples before the medium itself undergoes a structural change [1][2]. This directly reduces experimental noise and complexities in data interpretation.

Ultra-Low-Temperature Quantum Devices and Adiabatic Demagnetization Refrigeration

For dilution refrigerator thermometry or studies on quantum spin systems where magnetically-silent hosts are required, ErVO4 offers a unique solution. Its extremely low magnetic ordering temperature (<0.4 K) means it remains paramagnetic and non-perturbative at the operational temperatures of many quantum devices, unlike GdVO4 (ordering at 2.5 K) or DyVO4 (at 3.0 K), which would introduce significant magnetic noise and potential decoherence [3][4]. This property is essential for mounting quantum samples or constructing magnetic refrigerants.

High-Temperature Stable Catalytic Converters for Heavy-Duty Diesel Engines

When formulating deNOx catalysts for systems that require active diesel particulate filter regeneration at high temperatures, a mixed Fe/ErVO4 catalyst on a TiO2-WO3-SiO2 support is critical for preventing thermal aging. Pure iron vanadate catalysts fail rapidly under these conditions due to support transformation, but the unique ability of ErVO4 to preserve the anatase phase of TiO2 up to 800°C ensures a robust, long-lifetime catalyst [5]. This directly translates to reduced maintenance and more reliable compliance with stringent emission standards.

Development of Toughened Oxide Ceramic Composites

In the design of ceramic matrix composites (CMCs) where a weak fiber-matrix interface is crucial for non-brittle failure, ErVO4 can be selectively applied as an interphase coating. Its inherently lower elastic constants compared to traditional silicate or phosphate interphases enable more efficient crack deflection and energy dissipation, enhancing the overall fracture toughness of the composite [6]. This property allows materials engineers to tailor the mechanical behavior of CMCs in ways not possible with stiffer, conventional interface materials.

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